molecular formula C8H14ClN3S B8269689 2-(1,4-Diazepan-1-yl)thiazole hydrochloride

2-(1,4-Diazepan-1-yl)thiazole hydrochloride

Cat. No.: B8269689
M. Wt: 219.74 g/mol
InChI Key: PVBBHYFVWHMYGA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H14ClN3S and a molecular weight of 219.73 g/mol . This compound is characterized by the presence of a thiazole ring and a diazepane moiety, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,4-Diazepan-1-yl)thiazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diazepane moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)thiazole hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a thiazole ring and a diazepane moiety, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-2-9-3-6-11(5-1)8-10-4-7-12-8;/h4,7,9H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBBHYFVWHMYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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